molecular formula C6H12N2O B13796261 Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-

Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-

Cat. No.: B13796261
M. Wt: 128.17 g/mol
InChI Key: OWDKHIQAFOBZDQ-LURJTMIESA-N
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Description

Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- is a chemical compound with a unique structure that includes an ethanone group attached to a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- typically involves the reaction of 2-aminopyrrolidine with ethanone under specific conditions. One common method includes the use of hydroxylamine hydrochloride and sodium hydroxide in an ethanol-water mixture, followed by extraction with ethyl acetate and purification through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted ethanone derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- is unique due to its specific stereochemistry and the presence of an amino group, which can significantly influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-[(2S)-1-aminopyrrolidin-2-yl]ethanone

InChI

InChI=1S/C6H12N2O/c1-5(9)6-3-2-4-8(6)7/h6H,2-4,7H2,1H3/t6-/m0/s1

InChI Key

OWDKHIQAFOBZDQ-LURJTMIESA-N

Isomeric SMILES

CC(=O)[C@@H]1CCCN1N

Canonical SMILES

CC(=O)C1CCCN1N

Origin of Product

United States

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